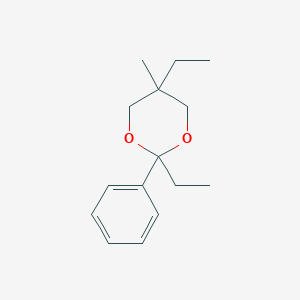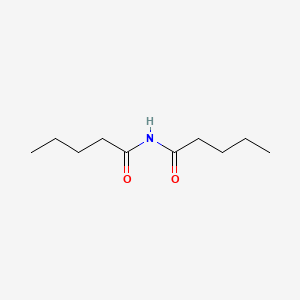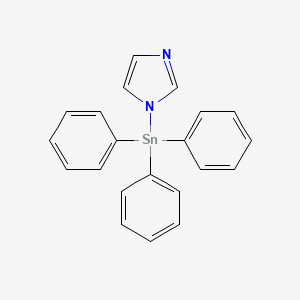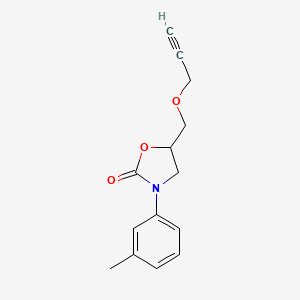
5-(2-Propynyloxymethyl)-3-(m-tolyl)-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Propynyloxymethyl)-3-(m-tolyl)-2-oxazolidinone is a synthetic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a propynyloxymethyl group and a m-tolyl group attached to the oxazolidinone ring, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propynyloxymethyl)-3-(m-tolyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Propynyloxymethyl Group: This step involves the alkylation of the oxazolidinone ring with a propargyl halide (e.g., propargyl bromide) in the presence of a base such as potassium carbonate.
Attachment of the m-Tolyl Group: This can be done through a Friedel-Crafts acylation reaction using m-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-(2-Propynyloxymethyl)-3-(m-tolyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The propynyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The m-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as an antibacterial or antiviral agent.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 5-(2-Propynyloxymethyl)-3-(m-tolyl)-2-oxazolidinone would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. The propynyloxymethyl and m-tolyl groups may enhance binding affinity or selectivity for specific molecular targets.
相似化合物的比较
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with enhanced potency and reduced side effects.
Comparison
5-(2-Propynyloxymethyl)-3-(m-tolyl)-2-oxazolidinone may offer unique properties compared to these compounds due to the presence of the propynyloxymethyl and m-tolyl groups. These modifications could potentially improve its pharmacokinetic properties, binding affinity, or spectrum of activity.
属性
CAS 编号 |
23598-51-8 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H15NO3/c1-3-7-17-10-13-9-15(14(16)18-13)12-6-4-5-11(2)8-12/h1,4-6,8,13H,7,9-10H2,2H3 |
InChI 键 |
OMCGROZVJIGYSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2CC(OC2=O)COCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





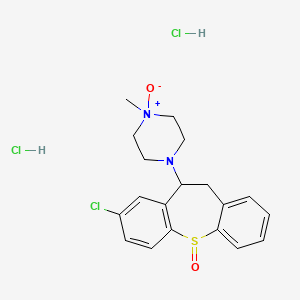

![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
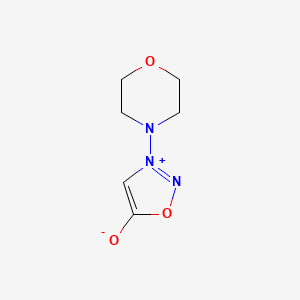
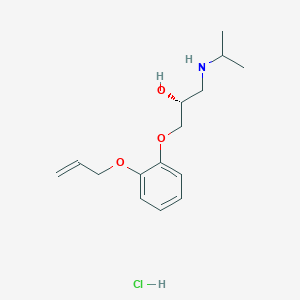
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
